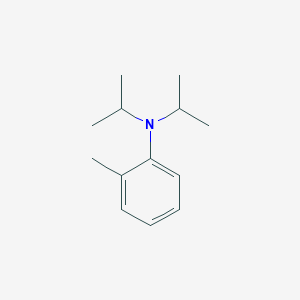![molecular formula C8H10N6O2S B263468 N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B263468.png)
N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide is a chemical compound that has been the focus of scientific research due to its potential applications in medicine. This compound is commonly referred to as MTA, and it has been found to have promising properties that could lead to the development of new drugs for various medical conditions.
Mecanismo De Acción
The exact mechanism of action of MTA is still not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This leads to a decrease in the production of inflammatory mediators and a reduction in pain and inflammation.
Biochemical and Physiological Effects:
MTA has been shown to have several biochemical and physiological effects in the body. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-1 beta, and increase the levels of anti-inflammatory cytokines, such as IL-10. It has also been shown to reduce oxidative stress and improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MTA in lab experiments is its ability to selectively target certain enzymes and receptors in the body. This makes it a valuable tool for studying the mechanisms of action of various drugs and compounds. However, one limitation is that MTA is a relatively new compound, and there is still much that is not known about its properties and effects.
Direcciones Futuras
There are several future directions that could be explored in the study of MTA. One area of focus could be the development of new drugs for conditions such as epilepsy, chronic pain, and inflammation. Another area of research could be the exploration of MTA's potential as an anti-cancer agent. Additionally, further studies could be conducted to better understand the mechanisms of action of MTA and its effects on various biochemical and physiological processes in the body.
Métodos De Síntesis
MTA can be synthesized through a multi-step process that involves the use of several chemical reagents and techniques. The first step involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-methyl-1H-tetrazole-5-thiol to form the desired MTA compound.
Aplicaciones Científicas De Investigación
MTA has been the subject of several scientific studies due to its potential applications in medicine. It has been found to have anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs for these conditions.
Propiedades
Fórmula molecular |
C8H10N6O2S |
|---|---|
Peso molecular |
254.27 g/mol |
Nombre IUPAC |
N-(5-methyl-1,2-oxazol-3-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C8H10N6O2S/c1-5-3-6(11-16-5)9-7(15)4-17-8-10-12-13-14(8)2/h3H,4H2,1-2H3,(H,9,11,15) |
Clave InChI |
JVPYXSDLQKPLHW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=NN2C |
SMILES canónico |
CC1=CC(=NO1)NC(=O)CSC2=NN=NN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2,2,3,3-Tetramethylcyclopropyl)carbonyl]piperidine](/img/structure/B263386.png)
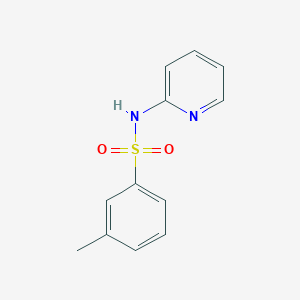
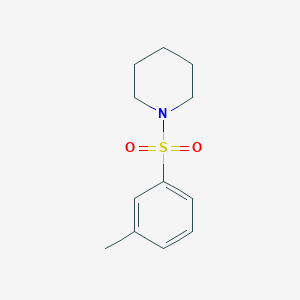

![N-[2-(4-Chlorophenoxy)ethyl]acetamide](/img/structure/B263394.png)
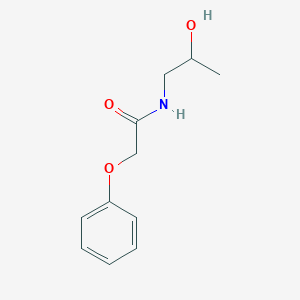



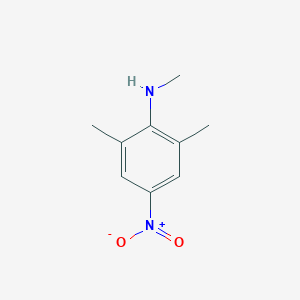
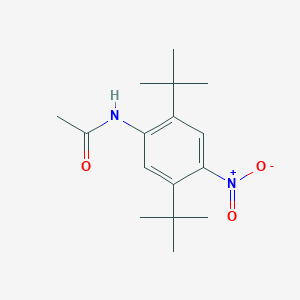
![2-[6-(2-Oxo-2-phenylethyl)-2-piperidinyl]-1-phenylethanone](/img/structure/B263431.png)
